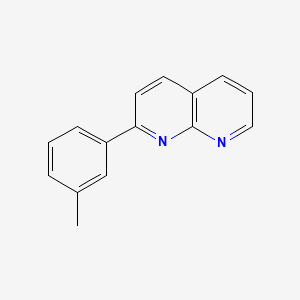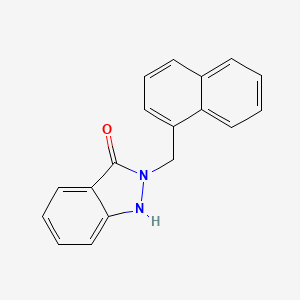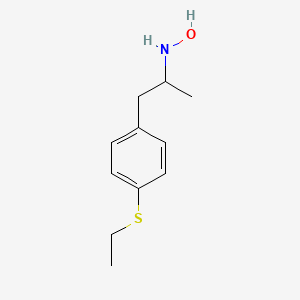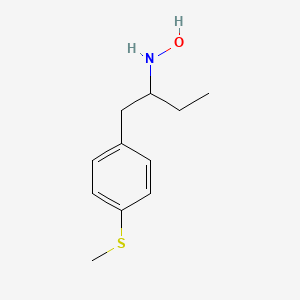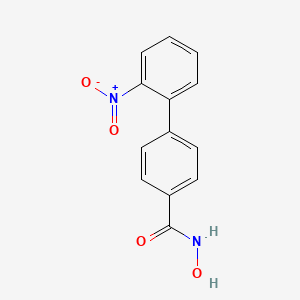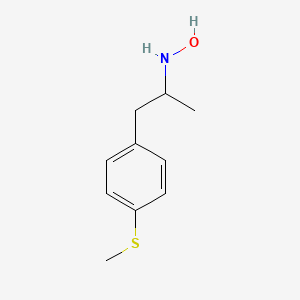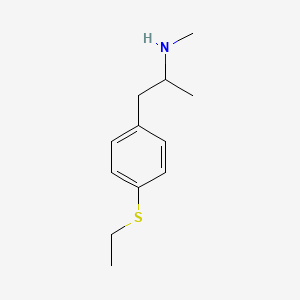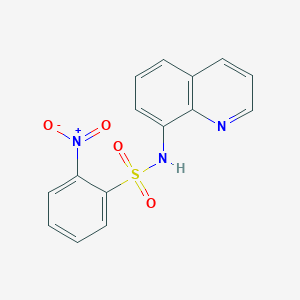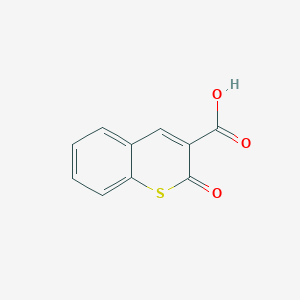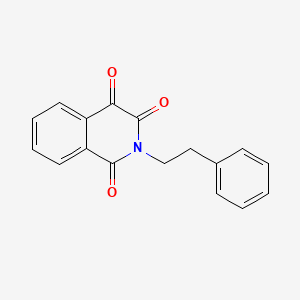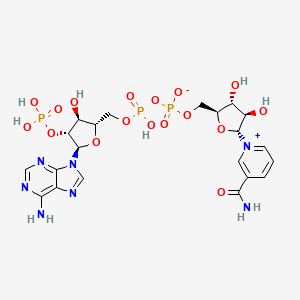
2'-Monophosphoadenosine 5'-diphosphoribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Monophosphoadenosine 5’-diphosphoribose is a small molecule with significant biochemical importance. It is a derivative of nicotinamide adenine dinucleotide phosphate, serving as an electron carrier in various biochemical reactions. This compound plays a crucial role in cellular metabolism and energy transfer processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Monophosphoadenosine 5’-diphosphoribose typically involves the coupling of ribosylnicotinamide 5’-phosphate with adenosine 2’,5’-bisphosphate through a pyrophosphate linkage. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the coupling process .
Industrial Production Methods: Industrial production methods for 2’-Monophosphoadenosine 5’-diphosphoribose are not extensively documented. the process likely involves large-scale enzymatic synthesis, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Monophosphoadenosine 5’-diphosphoribose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as an electron carrier in metabolic pathways .
Common Reagents and Conditions: Common reagents used in the reactions involving 2’-Monophosphoadenosine 5’-diphosphoribose include oxidizing agents like NADP+ and reducing agents like NADPH. The reactions typically occur under physiological conditions, such as in the presence of specific enzymes .
Major Products: The major products formed from these reactions include reduced or oxidized forms of the compound, which are crucial for maintaining cellular redox balance .
Wissenschaftliche Forschungsanwendungen
2’-Monophosphoadenosine 5’-diphosphoribose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study electron transfer reactions and redox chemistry.
Biology: The compound is essential in studying cellular metabolism, energy transfer, and signaling pathways.
Industry: It is used in the production of biochemical reagents and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2’-Monophosphoadenosine 5’-diphosphoribose involves its role as an electron carrier. It participates in redox reactions, transferring electrons between different molecules. This process is vital for cellular energy production and maintaining redox homeostasis. The molecular targets include various enzymes involved in metabolic pathways, such as dehydrogenases and reductases .
Vergleich Mit ähnlichen Verbindungen
- Nicotinamide adenine dinucleotide phosphate (NADP+)
- Nicotinamide adenine dinucleotide (NAD+)
- Adenosine diphosphate ribose (ADP-ribose)
Uniqueness: 2’-Monophosphoadenosine 5’-diphosphoribose is unique due to its specific structure, which allows it to function effectively as an electron carrier. Its ability to participate in both oxidation and reduction reactions distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C21H28N7O17P3 |
|---|---|
Molekulargewicht |
743.4 g/mol |
IUPAC-Name |
[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15+,16+,20+,21+/m0/s1 |
InChI-Schlüssel |
XJLXINKUBYWONI-XCSFTKGKSA-N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@H]([C@@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@H]3[C@@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


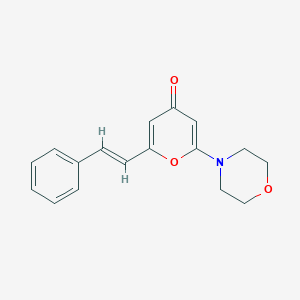
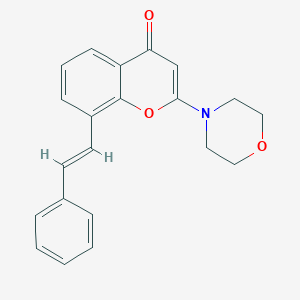
![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
![2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)
